N-methyl-2-piperazin-1-ylacetamide

CAS No.: 39890-41-0

Cat. No.: VC3039536

Molecular Formula: C7H17Cl2N3O

Molecular Weight: 230.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 39890-41-0 |

|---|---|

| Molecular Formula | C7H17Cl2N3O |

| Molecular Weight | 230.13 g/mol |

| IUPAC Name | N-methyl-2-piperazin-1-ylacetamide |

| Standard InChI | InChI=1S/C7H15N3O/c1-8-7(11)6-10-4-2-9-3-5-10/h9H,2-6H2,1H3,(H,8,11) |

| Standard InChI Key | PCAYBFINZCOBFV-UHFFFAOYSA-N |

| SMILES | CNC(=O)CN1CCNCC1 |

| Canonical SMILES | CNC(=O)CN1CCNCC1.Cl.Cl |

Introduction

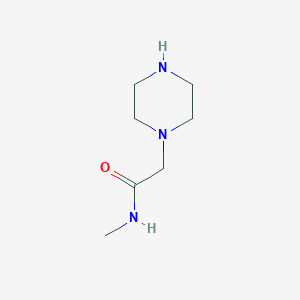

Chemical Structure and Fundamental Properties

N-methyl-2-piperazin-1-ylacetamide is characterized by its molecular formula C7H15N3O and a molecular weight of 157.21 g/mol . The compound features a piperazine ring connected to an acetamide group with a methyl substituent on one of the nitrogen atoms. This structure provides distinctive chemical characteristics and potential for biological interactions.

Structural Characteristics

The chemical structure of N-methyl-2-piperazin-1-ylacetamide consists of three main components:

-

A piperazine heterocyclic ring

-

An acetamide functional group

-

A methyl substituent attached to the amide nitrogen

The compound's IUPAC name is N-methyl-2-piperazin-1-ylacetamide, with alternative names including N-methyl-2-(1-piperazinyl)acetamide and 1-Piperazineacetamide, N-methyl- .

Identification Data

The compound can be identified through various reference identifiers as shown in the table below:

| Parameter | Value |

|---|---|

| CAS Number | 39890-41-0 |

| Molecular Formula | C7H15N3O |

| Molecular Weight | 157.21 g/mol |

| InChI | InChI=1S/C7H15N3O/c1-8-7(11)6-10-4-2-9-3-5-10/h9H,2-6H2,1H3,(H,8,11) |

| InChIKey | SOTHHBNFPDRYCM-UHFFFAOYSA-N |

| SMILES | CNC(=O)CN1CCNCC1 |

Physical and Chemical Properties

Physical State and Appearance

N-methyl-2-piperazin-1-ylacetamide typically exists as a solid at room temperature. The dihydrochloride salt form of this compound is often used in research and pharmaceutical applications .

Salt Forms

The compound is frequently used in its dihydrochloride salt form (N-methyl-2-piperazin-1-ylacetamide dihydrochloride), which has the molecular formula C7H17Cl2N3O and a molecular weight of 230.13 g/mol. The salt form generally offers improved stability and solubility characteristics compared to the free base.

| Property | Free Base | Dihydrochloride Salt |

|---|---|---|

| Molecular Formula | C7H15N3O | C7H17Cl2N3O |

| Molecular Weight | 157.21 g/mol | 230.13 g/mol |

| State at Room Temperature | Solid | Solid |

| Solubility | Less soluble in water | Highly water-soluble |

Chemical Reactivity

Functional Group Reactivity

The reactivity of N-methyl-2-piperazin-1-ylacetamide is primarily determined by its functional groups:

-

The piperazine ring contains a secondary amine which can participate in numerous reactions:

-

Alkylation and acylation reactions

-

Nucleophilic substitutions

-

Coordination with metal ions

-

-

The acetamide group can undergo:

-

Hydrolysis under acidic or basic conditions

-

Reduction to form amines

-

Dehydration to form nitriles

-

Understanding this reactivity profile is essential for utilizing the compound in synthetic applications and predicting its behavior in biological systems.

Applications and Research Findings

The applications of N-methyl-2-piperazin-1-ylacetamide are primarily in the research domain, with potential pharmaceutical relevance.

Pharmaceutical Intermediates

Piperazine derivatives, including N-methyl-2-piperazin-1-ylacetamide, often serve as important intermediates in the synthesis of pharmaceutical compounds. Related structures have been used in the preparation of substance-P antagonists and other biologically active molecules .

Comparison with Related Compounds

Structural Analogs

Several structural analogs of N-methyl-2-piperazin-1-ylacetamide exist, with varying substituents and functional groups. These include:

N-methyl-N-phenyl-2-piperazin-1-ylacetamide

This compound (CAS: 318280-95-4) features an additional phenyl group on the acetamide nitrogen . Its properties include:

-

Molecular formula: C13H19N3O

-

Molecular weight: 233.31 g/mol

-

Melting point: 68-70°C

-

Predicted boiling point: 365.7±27.0°C

N,N-dimethyl-2-piperazin-1-ylacetamide

This analog (with two methyl groups on the amide nitrogen) represents another structural variation :

-

Molecular formula: C8H17N3O

-

Differs from the target compound by having an additional methyl group

N-(2,6-dimethyl-phenyl)-2-piperazin-1-yl-acetamide

This compound has been studied more extensively and serves as a pharmaceutical intermediate in the preparation of substance-P antagonists .

Comparative Analysis

The table below summarizes the key differences between these related compounds:

| Compound | Molecular Formula | Molecular Weight | Key Structural Feature |

|---|---|---|---|

| N-methyl-2-piperazin-1-ylacetamide | C7H15N3O | 157.21 g/mol | Single methyl on amide nitrogen |

| N-methyl-N-phenyl-2-piperazin-1-ylacetamide | C13H19N3O | 233.31 g/mol | Phenyl and methyl on amide nitrogen |

| N,N-dimethyl-2-piperazin-1-ylacetamide | C8H17N3O | 171.24 g/mol | Two methyl groups on amide nitrogen |

| N-(2,6-dimethyl-phenyl)-2-piperazin-1-yl-acetamide | C14H21N3O | 247.34 g/mol | 2,6-dimethylphenyl on amide nitrogen |

These structural variations can significantly impact physical properties, reactivity, and biological activity of the compounds.

Analytical Methods and Characterization

Identification Techniques

N-methyl-2-piperazin-1-ylacetamide can be characterized and identified using several analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Mass Spectrometry (MS)

-

Infrared (IR) Spectroscopy

-

High-Performance Liquid Chromatography (HPLC)

These techniques provide valuable information about the structural features, purity, and identity of the compound.

Current Research Trends

Research interest in piperazine-containing compounds, including acetamide derivatives like N-methyl-2-piperazin-1-ylacetamide, continues to grow. Recent studies have focused on investigating the antimicrobial properties of related compounds, which suggests potential applications in this area .

The development of new synthetic methodologies for piperazine-containing compounds remains an active research area, with emphasis on improving yield, purity, and reaction conditions.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume